1-Methylfluoranthene
Overview
Description
1-Methylfluoranthene is a polycyclic aromatic hydrocarbon with potential applications in various fields of organic chemistry and materials science. Its study involves the synthesis, molecular structure analysis, understanding of its chemical reactions, physical and chemical properties.
Synthesis Analysis
The synthesis of polynuclear aromatic hydrocarbons like 1-methylfluoranthene involves complex reactions that yield twisted structures due to the steric hindrance of substituents. For instance, the synthesis of 1,6,7,10-tetramethylfluoranthene showcases how methyl groups can cause a molecule to adopt a twisted conformation to minimize repulsive interactions, indicating a potential pathway for synthesizing 1-methylfluoranthene derivatives (Borchard, Hardcastle, Gantzel, & Siegella, 1993).
Molecular Structure Analysis
The molecular structure of fluoranthene derivatives, including those substituted with methyl groups, is significantly influenced by the steric effects of the substituents. These effects can lead to non-planar conformations as seen in derivatives like 1,6,7,10-tetramethylfluoranthene, which adopts a twisted conformation to alleviate steric strain, providing insights into the structural considerations for 1-methylfluoranthene (Borchard et al., 1993).
Chemical Reactions and Properties
Nitration and functionalization reactions of methylfluoranthene derivatives have been extensively studied. For example, the nitration of 3-methylfluoranthene produces various nitro-isomers, demonstrating the reactivity of methylfluoranthene towards electrophilic substitution reactions, which could be analogous to reactions involving 1-methylfluoranthene (Andrew, Campbell, & Wilson, 1972).
Physical Properties Analysis
The physical properties of 1-methylfluoranthene would be influenced by its molecular structure, particularly the effects of methyl substitution on its aromatic system. While specific studies on 1-methylfluoranthene are limited, analogous compounds demonstrate that methyl groups can affect the molecule's photophysical properties, solubility, and stability.
Chemical Properties Analysis
The chemical properties of 1-methylfluoranthene, such as its reactivity in electrophilic aromatic substitution reactions, can be inferred from studies on similar methylated fluoranthenes. These compounds exhibit reactivity towards nitration, highlighting the influence of the methyl group on directing the electrophilic substitution and potentially affecting the regioselectivity of the reaction (Andrew et al., 1972).
Scientific Research Applications
Enantiomerization Studies : 1,6,7,10-Tetramethylfluoranthene, a compound related to 1-Methylfluoranthene, exhibits a low energy twist in its structure, making it a potential candidate for use in enantiomerization studies (Borchard, Hardcastle, Gantzel, & Siegella, 1993).
Tumorigenic Activity : Research on fluoranthene derivatives, including 2-methylfluoranthene and 3-methylfluoranthene, has shown similar lung tumorigenic activity in newborn mice. These compounds, including 1-Methylfluoranthene, are relevant in understanding the tumorigenic potential of polycyclic aromatic hydrocarbons (LaVoie, Cai, Meschter, & Weyand, 1994).
Electronic Devices : A fluorescent diarylethene derivative, which is related to fluoranthene compounds, shows promise in creating reversible logic functions and cascade circuits, suggesting potential applications in electronic devices (Li et al., 2008).
Environmental Detection and Genotoxicity Studies : The synthesis and characterization of various fluoranthene derivatives, including chloro-, bromo-, cyano-, formyl-, and methylfluoranthenes, enable their detection in the environment. This is crucial for studying their genotoxicity and potential health impacts (Haeringen, Lugtenburg, & Cornelisse, 1996).
Molecular Structure Studies : Studies on compounds like 1-methylene-2-(perfluorophenyl)hydrazine terminal unit oligothiophenes, which are structurally related to 1-Methylfluoranthene, provide insights into molecular structures, absorption properties, and energy gaps, relevant for materials science and chemistry (Lukes et al., 2016).
Chemosensors : Oligofluoranthene-based chemosensors have been developed for ultra-sensitive detection of Fe(III) ions and picric acid. These chemosensors operate at low concentrations and without interference from common metal ions, indicating their potential in environmental monitoring and security applications (Li et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-methylfluoranthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-11-9-10-12-5-4-8-15-13-6-2-3-7-14(13)16(11)17(12)15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJQJDCUHJRGCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180538 | |
Record name | 1-methylfluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylfluoranthene | |
CAS RN |
25889-60-5 | |
Record name | 1-Methylfluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025889605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-methylfluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYLFLUORANTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76PHN4611 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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